molecular formula C6H4Br2FN B3044396 2-(dibromomethyl)-5-fluoropyridine CAS No. 1000343-67-8

2-(dibromomethyl)-5-fluoropyridine

Cat. No.: B3044396
CAS No.: 1000343-67-8
M. Wt: 268.91 g/mol
InChI Key: MQXKPSDPUKARHD-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)-5-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)-5-fluoropyridine typically involves the bromination of 5-fluoropyridine derivatives. One common method is the bromination of 5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The resulting product is then purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)-5-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like zinc and acetic acid.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction Reactions: Zinc (Zn) and acetic acid (CH3COOH) under reflux conditions.

    Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Substitution Reactions: Formation of 2-(azidomethyl)-5-fluoropyridine or 2-(thiocyanatomethyl)-5-fluoropyridine.

    Reduction Reactions: Formation of 2-methyl-5-fluoropyridine.

    Oxidation Reactions: Formation of this compound N-oxide.

Scientific Research Applications

Chemistry: 2-(Dibromomethyl)-5-fluoropyridine is used as an intermediate in the synthesis of various organic compounds. Its halogenated structure makes it a valuable building block for creating more complex molecules .

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new drugs for treating various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of 2-(dibromomethyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2-(Dibromomethyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    2-(Dibromomethyl)-5-bromopyridine: Similar structure but with an additional bromine atom.

    2-(Dibromomethyl)-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 2-(Dibromomethyl)-5-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity compared to its chlorine, bromine, or iodine analogs .

Properties

IUPAC Name

2-(dibromomethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXKPSDPUKARHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646848
Record name 2-(Dibromomethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-67-8
Record name 2-(Dibromomethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dibromomethyl)-5-fluoropyridine
Reactant of Route 2
2-(dibromomethyl)-5-fluoropyridine

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